Bifunctional Allyl-Oxirane Architecture Enables Orthogonal Dual-Cure Chemistry Absent in Mono-Functional Aryl Oxiranes
The target compound contains both an oxirane ring (capable of cationic/anionic ring-opening polymerization) and a terminal allyl group (capable of radical addition or thiol-ene coupling). In contrast, 2-(2,4-dichlorophenyl)oxirane (CAS 13692-15-4) possesses only the oxirane functionality, precluding sequential or simultaneous orthogonal crosslinking strategies . This structural difference is absolute: the target compound has 1 allyl C=C bond (quantified by the SMILES 'C=CCC1(CO1)C2=...') versus zero in the comparator [1].
| Evidence Dimension | Number of orthogonally polymerizable functional groups |
|---|---|
| Target Compound Data | 2 (oxirane ring + terminal allyl C=C) |
| Comparator Or Baseline | 2-(2,4-Dichlorophenyl)oxirane (CAS 13692-15-4): 1 (oxirane ring only) |
| Quantified Difference | 100% increase in reactive functionality count |
| Conditions | Structural comparison from canonical SMILES and IUPAC nomenclature |
Why This Matters
This bifunctionality allows the compound to serve as a dual-cure monomer or crosslinker, a capability completely absent in mono-functional aryl oxiranes, directly impacting formulation design in specialty polymer procurement.
- [1] PubChem CID 5463810. Canonical SMILES: C=CCC1(CO1)C2=C(C=C(C=C2)Cl)Cl. View Source
